molecular formula C12H15NO B13091651 (2E)-3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one CAS No. 96604-56-7

(2E)-3-(Dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one

Cat. No.: B13091651
CAS No.: 96604-56-7
M. Wt: 189.25 g/mol
InChI Key: VPERRSAVTDIPOP-BQYQJAHWSA-N
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Description

(E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE is an organic compound characterized by its propenone structure with a dimethylamino group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE typically involves the condensation of m-tolualdehyde with dimethylamine in the presence of a base, followed by dehydration to form the propenone structure. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the production of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone to the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products:

    Oxidation: m-Toluic acid or m-tolualdehyde

    Reduction: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPANOL

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

  • (E)-3-DIMETHYLAMINO-1-PHENYLPROPENONE
  • (E)-3-DIMETHYLAMINO-1-P-TOLYLPROPENONE
  • (E)-3-DIMETHYLAMINO-1-O-TOLYLPROPENONE

Comparison: (E)-3-DIMETHYLAMINO-1-M-TOLYLPROPENONE is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different physicochemical properties and biological activities, making it a valuable subject for further research.

Properties

CAS No.

96604-56-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-1-(3-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)7-8-13(2)3/h4-9H,1-3H3/b8-7+

InChI Key

VPERRSAVTDIPOP-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)/C=C/N(C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C=CN(C)C

Origin of Product

United States

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